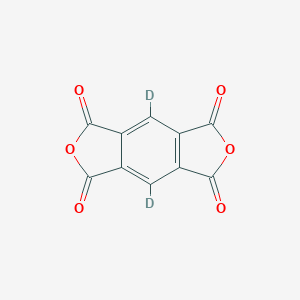

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

説明

Synthesis Analysis

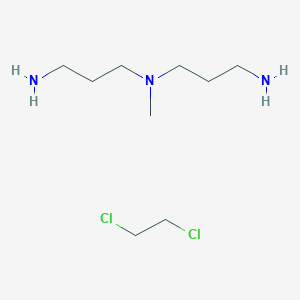

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be synthesized through various chemical routes, including the direct reaction of corresponding diamine monomers with different commercially available dianhydrides. This process leads to the formation of fluorinated polyimides, showcasing the compound's versatility in polymer chemistry (Banerjee et al., 2003).

Molecular Structure Analysis

The molecular structure of coordination polymers and frameworks derived from 1,2,4,5-benzenetetracarboxylic dianhydride-d2 often features intricate arrangements. For example, Cd(II) complexes exhibit diverse coordination modes and form 3-D supramolecular structures through hydrogen bonding (Han et al., 2014). These structural characteristics are crucial for the materials' properties and applications.

Chemical Reactions and Properties

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 undergoes various chemical reactions, contributing to the formation of polyimides and coordination polymers. The reactivity of its anhydride groups allows for the introduction of different functional groups, leading to materials with tailored properties, such as enhanced thermal stability and specific coordination structures (Wang et al., 2013).

Physical Properties Analysis

The physical properties of polymers and coordination compounds derived from 1,2,4,5-benzenetetracarboxylic dianhydride-d2, such as solubility, thermal stability, and mechanical strength, are influenced by the molecular structure. For instance, fluorinated polyimides show low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for electronic applications (Banerjee et al., 2003).

科学的研究の応用

Polymer Science Applications

Polyimides synthesized from dianhydride moieties, such as those involving 6FDA (2,2′-bis(3,4-carboxylphenyl) hexafluoropropane dianhydride) and related compounds, have been extensively studied for gas separation applications. These studies highlight the characterization of diffusion coefficients of gases like N₂, O₂, CH₄, and CO₂ through dense polyimide films. The research provides a deeper insight into the characteristics of gas penetration through dense membranes, which is crucial for improving the efficiency of gas separation technologies (Wang, Cao, & Chung, 2002).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) and their derivatives have gained attention for their self-assembly behavior and potential applications ranging from nanotechnology to biomedical fields. The simple structure and detailed understanding of their supramolecular self-assembly behavior allow for the versatile use of BTAs in creating one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their applications are emerging in commercial products, highlighting their adaptability and promising future in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Materials Science

Research in conjugated polymers containing diketopyrrolopyrrole (DPP)-based polymers and their isomers, such as isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), focuses on their use in electronic devices. These studies involve the synthesis and characterization of these polymers to explore their optical, electrochemical, and device performance. The aim is to develop high-performance materials for electronic device applications, leveraging the unique properties of these electron-deficient pigments (Deng et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXAPJVJOKRDJ-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583758 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 | |

CAS RN |

106426-63-5 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)